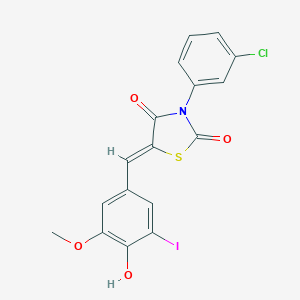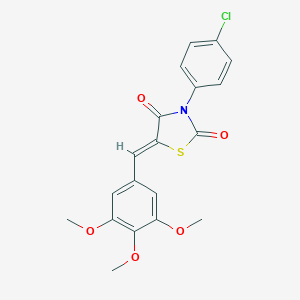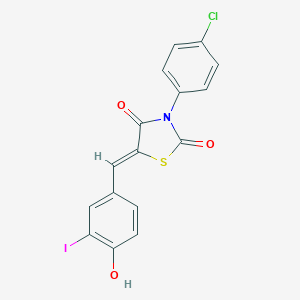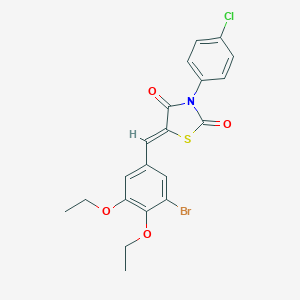
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases. However, the limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Future Directions
In research on 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione include exploring its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis process. Additionally, the compound's pharmacokinetics and toxicity profile need to be thoroughly evaluated to determine its suitability for clinical trials.
Synthesis Methods
The synthesis of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported using different methods. One of the most common methods involves the reaction of 3-chlorobenzaldehyde with 4-hydroxy-3-iodo-5-methoxybenzaldehyde in the presence of potassium hydroxide and ethanol. The resulting product is then reacted with thiosemicarbazide and glacial acetic acid to yield the final product.
Scientific Research Applications
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been reported to reduce blood glucose levels in diabetic animals.
properties
Product Name |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H11ClINO4S |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClINO4S/c1-24-13-6-9(5-12(19)15(13)21)7-14-16(22)20(17(23)25-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI Key |
XTZOATUBLZMKKE-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)

![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)

![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)




